ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate
Description
This compound is a heterocyclic molecule featuring a 1,3-thiazole core substituted at position 4 with an ethyl carboxylate group and at position 2 with a Boc-protected azetidin-3-yl moiety. The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen enhances steric protection of the amine, a common strategy in medicinal chemistry to improve stability and modulate reactivity . The ethyl ester at position 4 of the thiazole ring contributes to lipophilicity, which may influence bioavailability and metabolic stability.
Synthetic routes for related thiazole-azetidine hybrids often involve cyclization reactions, such as Hantzsch thiazole synthesis, or coupling of preformed azetidine and thiazole fragments . Crystallographic validation (e.g., via SHELX software ) and LCMS/HPLC analysis (e.g., m/z 732 [M+H]+ in Example 237 of EP 4 374 877 A2 ) are critical for structural confirmation and purity assessment.
Properties
IUPAC Name |
ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-5-19-12(17)10-8-21-11(15-10)9-6-16(7-9)13(18)20-14(2,3)4/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIAZWZHFJYYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a suitable thioamide and a haloketone.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate exhibit antimicrobial properties. A study demonstrated that thiazole derivatives possess significant antibacterial activity against various strains of bacteria, including resistant strains. This suggests potential applications in developing new antibiotics to combat bacterial infections .
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer effects. This compound could serve as a lead compound for synthesizing new anticancer agents targeting specific cancer cell lines. In vitro studies have shown that thiazole-based compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
Intermediate in Organic Synthesis
This compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can yield various derivatives with potentially enhanced biological activities .
Case Study 1: Development of Antibacterial Agents
A recent patent (WO2017155765A1) discusses the synthesis of bicyclic aryl monobactam compounds derived from thiazole structures, emphasizing their efficacy against resistant bacterial strains. The study highlights how modifying the thiazole ring can lead to improved potency and selectivity against specific bacteria .
Case Study 2: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several thiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the thiazole ring significantly enhanced anticancer activity, suggesting that this compound could be a valuable scaffold for further development in anticancer drug design .
Mechanism of Action
The mechanism of action of ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The azetidine and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester group may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Selenium vs. Sulfur Substitution
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate (): Replacing the thiazole sulfur with selenium increases molecular weight (Δ ~47 g/mol) and polarizability. Selenazoles often exhibit enhanced redox activity and altered pharmacokinetics due to selenium’s larger atomic radius and nucleophilicity. However, synthetic complexity and toxicity risks may limit their utility compared to thiazoles .
Thiazolidin-4-one and Azetidin-2-one Derivatives
- Compounds like ethyl benzimidazole acetate derivatives () replace the thiazole with thiazolidin-4-one or azetidin-2-one cores. For example, azetidin-2-one (a β-lactam analog) introduces strain, enhancing reactivity toward nucleophiles .
Ester Group Variations
Substituent Effects on the Azetidine Ring
- Boc vs. Tosyl Protection: Boc-protected analogs (e.g., Boc-TSer(OBn)-OMe ) offer reversible amine protection under acidic conditions, ideal for stepwise synthesis. Tosyl (p-toluenesulfonyl) groups (e.g., methyl 2-{1-[(2-acetyl-1,3-thiazole-4-yl)carbonylamino]-2-(tosyloxy)ethyl}-... ) provide electron-withdrawing effects, stabilizing intermediates but requiring harsher deprotection conditions.
Fluorophenyl Substituents :
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate () introduces a fluorinated benzyl group, enhancing metabolic stability and π-stacking interactions in target binding .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: CHNOS
- Molar Mass: 286.35 g/mol
- Density: 1.23 g/cm³ (predicted)
The compound's biological activity can be attributed to its structural features, including the thiazole ring and the azetidine moiety. These components are known to interact with various biological targets, influencing cellular pathways involved in growth and differentiation.
Key Biological Activities:
-
Antimicrobial Activity:
- Thiazole derivatives often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on this compound is limited.
-
Cytotoxicity:
- Similar compounds have shown cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways, although direct studies on this compound are needed for confirmation.
-
Enzyme Inhibition:
- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that modifications in the azetidine structure can enhance enzyme binding affinity, potentially increasing its therapeutic efficacy.
Study 1: Anticancer Potential
A recent study evaluated a series of thiazole derivatives for their anticancer properties. It was found that compounds with similar structural features to this compound exhibited significant activity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
Study 2: Antimicrobial Efficacy
In another investigation focusing on thiazole derivatives, compounds were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound was not highlighted, related compounds demonstrated promising results, indicating that further exploration could yield useful insights into its efficacy .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:
Q & A
What are the common synthetic routes for ethyl 2-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves:
- Step 1: Protection of the azetidine nitrogen using tert-butyloxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP or TEA in THF) .
- Step 2: Coupling the Boc-protected azetidine-3-yl moiety to a thiazole precursor. For example, ethyl 2-bromo-1,3-thiazole-4-carboxylate can undergo nucleophilic substitution with the azetidine derivative in the presence of a palladium catalyst .
- Step 3: Deprotection (if required) using acidic conditions (e.g., HCl in dioxane) .
Optimization Strategies:
- Use high-purity reagents to minimize side reactions.
- Monitor reaction progress via LCMS (e.g., m/z 732 [M+H]+ as in ) to identify intermediates.
- Adjust solvent polarity (e.g., DMF for coupling, dioxane for deprotection) to enhance solubility and reaction efficiency.
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Boc₂O, DMAP, THF, RT, 12 h | 85-90% | |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24 h | 60-70% | |
| 3 | 4M HCl/dioxane, RT, 1 h | 95% |
Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data discrepancies be resolved?
Methodological Answer:
- 1H/13C NMR: Focus on diagnostic peaks:
- IR: Confirm Boc carbonyl (C=O stretch at ~1700 cm⁻¹) and ester groups (C-O at ~1250 cm⁻¹) .
- HPLC/LCMS: Use C18 columns with TFA-modified mobile phases (retention time ~1.76 min as in ) .
Resolving Data Contradictions:
- If NMR integration conflicts with expected ratios, verify sample purity via HPLC.
- For ambiguous NOE correlations, use 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical assignments .
- Cross-validate crystallographic data (e.g., X-ray bond lengths) with computational models (DFT) to confirm conformations .
How can the puckering conformation of the azetidine ring be analyzed crystallographically, and what software tools are recommended?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
